molecular formula C25H19FO4 B14958527 3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B14958527
M. Wt: 402.4 g/mol
InChI Key: LIVQWTNMTZSTRI-UHFFFAOYSA-N
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Description

3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a complex organic compound with a molecular formula of C26H21FO4. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H19FO4

Molecular Weight

402.4 g/mol

IUPAC Name

3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C25H19FO4/c1-16-21-12-11-20(29-15-23(27)18-7-9-19(26)10-8-18)14-24(21)30-25(28)22(16)13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3

InChI Key

LIVQWTNMTZSTRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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